9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide
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Overview
Description
9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide is a complex organic compound known for its unique chemical structure and properties It belongs to the class of fluorene derivatives, which are characterized by a fluorene backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide typically involves multiple steps, starting from fluorene derivatives. The process includes nitration, sulfonation, and subsequent amide formation. The nitration step introduces nitro groups at specific positions on the fluorene ring, followed by sulfonation to add sulfonic acid groups. The final step involves the formation of the bis-cyclohexylamide by reacting the sulfonic acid derivative with cyclohexylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or a diagnostic tool.
Mechanism of Action
The mechanism of action of 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-dibutylamide
- 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide
- 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-decylamide
Uniqueness
Compared to similar compounds, 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide stands out due to its specific functional groups and the resulting chemical properties. The presence of cyclohexylamide groups may impart unique steric and electronic effects, influencing its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C25H29N5O9S2 |
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Molecular Weight |
607.7 g/mol |
IUPAC Name |
2-N,7-N-dicyclohexyl-9-hydroxyimino-4,5-dinitrofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C25H29N5O9S2/c31-26-25-19-11-17(40(36,37)27-15-7-3-1-4-8-15)13-21(29(32)33)23(19)24-20(25)12-18(14-22(24)30(34)35)41(38,39)28-16-9-5-2-6-10-16/h11-16,27-28,31H,1-10H2 |
InChI Key |
VPUNKIAKMKXIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=NO)C=C(C=C4[N+](=O)[O-])S(=O)(=O)NC5CCCCC5 |
Origin of Product |
United States |
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